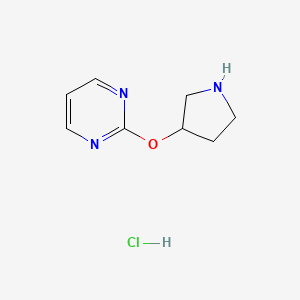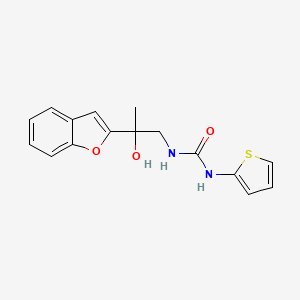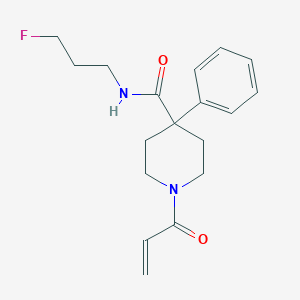
2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is a chemical compound with the molecular formula C8H12ClN3O . It is offered by several suppliers for research and development purposes .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring and a pyrimidine ring. The pyrrolidine ring is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical and Chemical Properties Analysis
The molecular weight of this compound is 201.65 g/mol . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis of Heterocyclic Derivatives
2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride is employed as a key intermediate in the synthesis of various heterocyclic derivatives. For instance, its analogues have been synthesized for potential applications in nucleoside antibiotics and antifolates, targeting both thymidylate and purine nucleotide biosynthesis. These compounds exhibit a range of biological activities, including antiproliferative potencies against tumor cell lines, indicating their potential in cancer therapy (Liu et al., 2015).
Antiviral and Anti-fibrotic Activities
Derivatives of this compound have been studied for their antiviral activities, particularly against RNA viruses. Modifications at the C-5 position of tubercidin, a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic, have shown significant antiviral properties, highlighting the importance of structural modification for enhancing biological activity (Bergstrom et al., 1984). Additionally, novel 2-(pyridin-2-yl) pyrimidine derivatives, synthesized from this compound, have demonstrated promising anti-fibrotic activities in vitro, offering potential new therapeutic approaches for fibrosis (Gu et al., 2020).
Development of Heteroleptic Ir(III) Metal Complexes
The compound has also found application in the field of materials science, where it has been used in synthesizing new classes of heteroleptic Ir(III) metal complexes. These complexes exhibit sky-blue emission and have been applied in high-performance organic light-emitting diodes (OLEDs), showcasing the versatility of this compound in contributing to advances in electronic and photonic materials (Chang et al., 2013).
Interaction with DNA
Studies have also explored the interaction between DNA and derivatives of this compound. These interactions are crucial for understanding the binding modes and mechanisms of action of potential therapeutic agents. For example, the interaction of a hydrochloric acid salt of 2-methyl-3-chloro-9- hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one with calf thymus DNA (ctDNA) suggests a groove mode of binding, providing insights into the compound's potential as a DNA-targeted therapeutic agent (Zhang et al., 2013).
Orientations Futures
The future directions for 2-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
Propriétés
IUPAC Name |
2-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.ClH/c1-3-10-8(11-4-1)12-7-2-5-9-6-7;/h1,3-4,7,9H,2,5-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUGCOUIGRWPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2599123.png)
![2-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2599125.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2599127.png)
![2-chloro-N-(3-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2599128.png)
![(2-bromophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2599130.png)

![1-Methyl-4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole](/img/structure/B2599134.png)




![2-chloro-N-{4-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2599142.png)
![2-[(E)-3-(2,5-dimethoxyphenyl)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2599144.png)
![Methyl 3-[(4-methoxyanilino)carbonyl]isonicotinate](/img/structure/B2599146.png)
